molecular formula C13H12N2O3S B5714983 1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea

1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B5714983
M. Wt: 276.31 g/mol
InChI Key: GCVXCFQRRXBCSE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a benzodioxole ring, a furan ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-amine with furan-2-ylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzodioxole and furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzodioxole and furan derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzodioxole and furan rings may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)guanidine: Contains a guanidine group instead of a thiourea group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea is unique due to the presence of both benzodioxole and furan rings, which can confer distinct electronic and steric properties. The thiourea group also provides unique reactivity compared to urea or guanidine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c19-13(14-7-10-2-1-5-16-10)15-9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVXCFQRRXBCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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